cis-Decamethrine acid methyl ester

Descripción general

Descripción

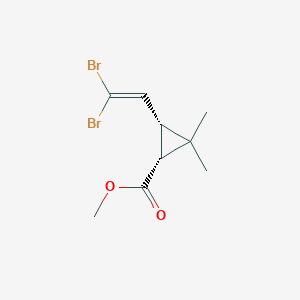

Methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound It is characterized by the presence of a cyclopropane ring substituted with a dibromoethenyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Decamethrine acid methyl ester typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

Introduction of the Dibromoethenyl Group: This step involves the addition of a dibromoethenyl group to the cyclopropane ring, which can be done using a halogenation reaction.

Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may convert the dibromoethenyl group to a less oxidized state, such as an alkene or alkane.

Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a bioactive compound.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use in the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

- Methyl (1R,3R)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

The presence of the dibromoethenyl group distinguishes cis-Decamethrine acid methyl ester from its analogs

Actividad Biológica

Cis-Decamethrine acid methyl ester, a synthetic pyrethroid, is structurally related to deltamethrin and exhibits significant insecticidal properties. Understanding its biological activity is crucial for evaluating its effectiveness and safety in agricultural and public health applications. This article synthesizes existing research on the biological activity of this compound, including its metabolism, toxicity, efficacy against various pests, and potential environmental impact.

This compound belongs to the class of pyrethroids, which are known for their neurotoxic effects on insects. The compound acts primarily by disrupting the normal functioning of sodium channels in the neuronal membranes of insects, leading to paralysis and death. This mechanism is similar to that of other pyrethroids, such as deltamethrin.

Metabolism and Toxicokinetics

Research indicates that cis-Decamethrine undergoes extensive metabolic transformation in mammals. Studies involving rats have shown that the compound is rapidly absorbed and metabolized, with significant excretion occurring within 24 hours post-administration.

Key Findings from Toxicokinetic Studies:

- Absorption : After oral administration, approximately 70% of the administered dose was absorbed within 6 hours.

- Excretion : Major metabolites include hydroxylated forms and conjugates such as glucuronides, primarily excreted via urine .

- Tissue Distribution : The highest concentrations were found in fat tissues, indicating a potential for bioaccumulation .

Biological Activity Against Insects

Cis-Decamethrine has been evaluated for its efficacy against various pest species. Its effectiveness varies based on formulation and application method.

Efficacy Studies:

- A study comparing different formulations demonstrated that cis-Decamethrine SC-PE showed improved longevity compared to traditional formulations like WG, maintaining over 80% mortality in Aedes aegypti for up to 17 weeks .

- Laboratory tests indicated that at concentrations as low as 30 mg/m², cis-Decamethrine could achieve significant knockdown rates within 30 minutes of exposure .

Case Studies

-

Field Trials on Mosquito Control :

- In semi-field studies targeting Aedes species, cis-Decamethrine SC-PE consistently outperformed WG formulations in terms of residual efficacy and longevity .

- Mortality rates were significantly higher in treated groups compared to untreated controls, highlighting its potential for vector control in dengue prevention programs.

-

Toxicity Assessment :

- In acute toxicity studies on rats, doses ranging from 2 to 2.5 mg/kg resulted in observable neurological symptoms such as convulsions and respiratory distress .

- Chronic exposure assessments indicated potential reproductive toxicity, necessitating further investigation into long-term effects on non-target species.

Environmental Impact

The environmental persistence of cis-Decamethrine raises concerns regarding its impact on non-target organisms. Studies indicate that while it is rapidly metabolized in mammals, aquatic organisms may experience prolonged exposure due to runoff from treated surfaces.

Summary of Environmental Studies:

Propiedades

IUPAC Name |

methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSILGROPIYCDQO-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921210 | |

| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72345-91-6, 113830-50-5 | |

| Record name | cis-Decamethrine acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.